(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid
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Overview
Description
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with cyclopropyl and isopropyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid typically involves the hydroboration of an appropriate pyrazole precursor. One common method is the hydroboration of alkenes or alkynes with borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. This process is often catalyzed by palladium complexes in Suzuki-Miyaura cross-coupling reactions . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure with a pinacol ester group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc protecting group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features additional methyl groups on the pyrazole ring.
Uniqueness
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H15BN2O2 |
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Molecular Weight |
194.04 g/mol |
IUPAC Name |
(3-cyclopropyl-1-propan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6(2)12-5-8(10(13)14)9(11-12)7-3-4-7/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
VOQNGVKFRVLDMO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C2CC2)C(C)C)(O)O |
Origin of Product |
United States |
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